molecular formula C14H17N3O2 B2719547 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide CAS No. 1448061-03-7

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2719547
CAS No.: 1448061-03-7
M. Wt: 259.309
InChI Key: JHJCVTAJYYYMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound designed for chemical and pharmacological research. Its structure is built around a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core, a partially saturated bicyclic system known for its versatile biological activities . This indazole scaffold is functionalized at the C3 position with a methylene linker to a furan-2-carboxamide group, integrating a second privileged heterocycle, furan, which can influence the molecule's electronic properties and binding interactions . The compound is part of a class of molecules investigated for their potential as kinase inhibitors and other enzymatic targets, making it a valuable scaffold in hit-to-lead optimization campaigns . Indazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antitumor, anti-inflammatory, antifungal, and antiviral effects, highlighting the significance of this core structure in drug discovery . The specific substitution pattern on the indazole ring, including the N1-methyl group and the saturated 4,5,6,7-tetrahydro carbons, can be critical for modulating the compound's physicochemical properties, solubility, and metabolic stability . This chemical is offered exclusively for use in non-clinical laboratory research. It is intended for in vitro applications and is not for diagnostic or therapeutic procedures of any kind. ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17-12-6-3-2-5-10(12)11(16-17)9-15-14(18)13-7-4-8-19-13/h4,7-8H,2-3,5-6,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJCVTAJYYYMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and reduce production costs .

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules from the provided evidence:

B14 (Spirocyclic Chromane Derivative)

Structure: N-(4-Fluorobenzyl)-N-((S)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide . Key Differences:

  • Core Scaffold : B14 incorporates a spirocyclic chromane system, enhancing three-dimensional complexity and rigidity compared to the simpler tetrahydroindazole-furan hybrid.
  • Pharmacological Profile : The spirocyclic framework and pyrazole substituents likely improve target selectivity (e.g., kinase inhibition) but may reduce metabolic stability due to increased steric bulk.
  • Functional Groups: The fluorobenzyl and methylamino-oxoethyl groups in B14 introduce electronegative and hydrogen-bonding motifs absent in the target compound.

2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Structure : Features a benzothiophene core substituted with a 1,3-dioxoisoindole acetyl group and a furan-2-carboxamide side chain .
Key Differences :

  • Core Scaffold : The benzothiophene ring system confers distinct electronic properties (e.g., sulfur’s polarizability) versus the tetrahydroindazole in the target compound.
  • Solubility : The 1,3-dioxoisoindole group may enhance hydrophilicity but introduce metabolic liabilities (e.g., susceptibility to esterase cleavage).
  • Binding Interactions : The benzothiophene’s planar structure could favor π-π stacking with aromatic residues in enzyme active sites, whereas the tetrahydroindazole’s partial saturation might enable better membrane penetration.

Alfuzosin Hydrochloride Impurity A

Structure: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide . Key Differences:

  • Core Scaffold : Alfuzosin’s impurity A includes a quinazoline ring, a hallmark of α1-adrenergic receptor antagonists, contrasting with the tetrahydroindazole in the target compound.
  • Pharmacological Relevance : The quinazoline moiety is critical for Alfuzosin’s uroselectivity, whereas the tetrahydroindazole-furan hybrid may lack affinity for adrenergic receptors due to steric and electronic mismatches.

Structural and Functional Analysis Table

Property Target Compound B14 Benzothiophene Derivative Alfuzosin Impurity A
Core Scaffold Tetrahydroindazole Spirocyclic chromane-indazole Benzothiophene Quinazoline
Key Functional Groups Furan-2-carboxamide Fluorobenzyl, pyrazole, methylamino-oxoethyl 1,3-Dioxoisoindole acetyl, furan-2-carboxamide 4-Amino-6,7-dimethoxyquinazoline, furan-2-carboxamide
Therapeutic Potential Hypothesized kinase/GPCR modulation Kinase inhibition (e.g., JAK/STAT pathways) Undisclosed (structural analogs suggest protease inhibition) α1-Adrenergic receptor antagonism (as Alfuzosin impurity)
Metabolic Stability Moderate (saturated indazole reduces CYP450-mediated oxidation) Low (spirocyclic and pyrazole groups may increase metabolic complexity) Moderate-to-low (dioxoisoindole susceptible to hydrolysis) High (quinazoline’s stability in Alfuzosin backbone)

Research Implications and Limitations

In vitro assays to evaluate kinase or receptor binding.

ADME profiling to assess oral bioavailability and clearance.

Structural optimization guided by insights from spirocyclic (B14) and quinazoline-based (Alfuzosin) analogs.

Notes on Evidence Utilization

  • References , and were selected to represent diverse scaffolds (spirocyclic, benzothiophene, quinazoline) with overlapping functional groups.
  • Caution is advised in extrapolating biological activity without experimental validation.

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is a compound belonging to the class of indazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H19N3O2
  • IUPAC Name : this compound
  • CAS Number : 1448139-70-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antiviral Activity : The compound has shown promising results in inhibiting viral replication through mechanisms such as the inhibition of IMP dehydrogenase (IMPDH), a crucial enzyme in the biosynthesis of guanine nucleotides necessary for viral replication .
  • Anticancer Properties : Indazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of DENV replication in Vero cells
AnticancerInduced apoptosis in breast cancer cell lines
Anti-inflammatoryReduced levels of TNF-alpha and IL-6

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of indazole derivatives against Dengue virus (DENV). This compound demonstrated significant inhibition of DENV replication in vitro with an IC50 value indicating effective concentration levels without cytotoxicity .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted that this compound exhibited strong cytotoxic effects against various cancer cell lines. In particular, it was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

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